molecular formula C20H15ClF2N4O3 B3557698 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B3557698
M. Wt: 432.8 g/mol
InChI Key: FAUKTAZIVSGFGW-UHFFFAOYSA-N
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Description

7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a furan ring, and various substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N4O3/c1-11-5-6-15(29-2)12(8-11)25-19(28)14-10-18-24-13(16-4-3-7-30-16)9-17(20(21,22)23)27(18)26-14/h3-10H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUKTAZIVSGFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CO4)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction with a suitable furan derivative.

    Substitution Reactions: The chlorodifluoromethyl and methoxy-methylphenyl groups are introduced through substitution reactions using appropriate reagents.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy group.

    Reduction: Reduction reactions can occur at the carboxamide group or the pyrazolo[1,5-a]pyrimidine core.

    Substitution: Various substitution reactions can be performed on the chlorodifluoromethyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,3-dione derivatives, while reduction of the carboxamide group may yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is of interest due to its potential pharmacological activities. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through binding to these targets, modulating their activity, and influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • 7-(TRIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • 7-(CHLORODIFLUOROMETHYL)-5-(THIOPHEN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. The presence of the chlorodifluoromethyl group, furan ring, and methoxy-methylphenyl group imparts unique reactivity and potential biological activities compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-(CHLORODIFLUOROMETHYL)-5-(FURAN-2-YL)-N-(2-METHOXY-5-METHYLPHENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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